2-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
Description
The compound 2-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a structurally complex heterocyclic molecule featuring a fused imidazo[1,2-c]quinazolinone core modified with a thioxo group and a 1,3-benzodioxole-substituted piperazine moiety. The benzodioxole group is a common pharmacophore in bioactive molecules, often associated with enhanced metabolic stability and receptor binding affinity . The piperazine linker introduces conformational flexibility, which may influence interactions with biological targets such as enzymes or receptors.
For example, imidazo-quinazolinone derivatives are known for their roles in kinase inhibition and anticancer activity . Similarly, piperazine-containing molecules are frequently explored in drug discovery for their versatility in targeting neurological and metabolic disorders .
Properties
CAS No. |
1028685-39-3 |
|---|---|
Molecular Formula |
C25H25N5O4S |
Molecular Weight |
491.57 |
IUPAC Name |
2-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C25H25N5O4S/c31-22(29-11-9-28(10-12-29)14-16-5-7-20-21(13-16)34-15-33-20)8-6-19-24(32)30-23(26-19)17-3-1-2-4-18(17)27-25(30)35/h1-5,7,13,19,26H,6,8-12,14-15H2 |
InChI Key |
WMWMUWNWRATZPC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCC4C(=O)N5C(=C6C=CC=CC6=NC5=S)N4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 501.6 g/mol. The structural complexity includes a benzodioxole moiety, which is often associated with pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds containing the benzodioxole structure exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been shown to have cytotoxic effects on various cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells.
Key Findings:
- Cytotoxicity: Compounds similar to the target molecule have demonstrated potent cytotoxicity against A549 and C6 cells while exhibiting low toxicity to normal NIH/3T3 mouse embryonic fibroblast cells. This selectivity suggests a promising therapeutic index for potential anticancer agents derived from this chemical framework .
- Mechanism of Action: The most effective compounds were found to induce apoptosis in cancer cells through disruption of mitochondrial membrane potential and inhibition of DNA synthesis. These mechanisms underline the potential for these compounds to be developed into effective anticancer therapies .
Neuropharmacological Effects
The compound's structural components also suggest possible neuropharmacological effects. The presence of piperazine rings is often associated with psychoactive properties and modulation of neurotransmitter systems.
Research Insights:
- Dopaminergic Activity: Compounds with similar structural motifs have been implicated in the modulation of dopaminergic pathways, potentially beneficial in treating disorders such as Parkinson's disease. For example, derivatives have been shown to act as dopamine agonists, enhancing dopaminergic signaling .
- Cholinesterase Inhibition: Some studies have evaluated related compounds for their inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in Alzheimer's disease treatment by enhancing cholinergic transmission .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s unique structure can be compared to three broad classes of molecules:
Imidazo-Triazinone Derivatives describes a structurally related compound: 2-[2-Ethoxy-5-[[4-(2-hydroxyethyl)-1-(piperazinyl-d8)]sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one. Both molecules share an imidazo-fused heterocyclic core but differ in substituents. The compound includes a sulfonyl-piperazine group, whereas the target compound has a benzodioxole-piperazine moiety.
Benzodioxole-Piperazine Hybrids lists synonyms for a compound containing the 1,3-benzodioxol-5-ylmethyl-piperazine subunit. This group is critical for interactions with serotonin receptors and monoamine oxidases in neuroactive compounds. The target compound’s benzodioxole-piperazine chain may confer similar pharmacokinetic advantages, such as blood-brain barrier penetration or resistance to oxidative metabolism .
Thioxo-Containing Heterocycles Thioxo groups, as seen in the target compound, are rare but notable in molecules like 5-thioxo-1,2,4-triazoles, which exhibit antimicrobial and antitumor activities. The thioxo moiety can act as a hydrogen-bond acceptor or participate in redox reactions, influencing bioactivity .
Physicochemical Properties
A hypothetical comparison based on structural features is outlined below:
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
